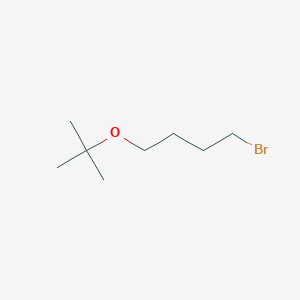
Butane, 1-bromo-4-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that contribute to the understanding of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-". For instance, the preparation of similar brominated butane derivatives involves reactions such as the Wittig-Horner reaction, highlighting the versatility of synthetic methods in generating complex molecules from simpler precursors (Ye He, 2004).
Molecular Structure Analysis
The molecular structure of compounds akin to "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" has been elucidated using techniques like X-ray crystallography. For example, the crystal structure determination of 1,4-Bis(p-bromophenoxy) butane provides insights into the conformation and spatial arrangement of similar molecules, which are crucial for understanding their reactivity and properties (Toshihiko Ishikawa et al., 1971).
Chemical Reactions and Properties
The reactivity of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" can be inferred from studies on similar brominated compounds. Reactions such as the conversion of dimethyl 2-(5-Bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate showcase the chemical transformations that these compounds can undergo, highlighting their potential in synthetic chemistry (A. Ramazani & A. Souldozi, 2003).
Physical Properties Analysis
The physical properties of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" and related compounds, such as their densities, refractive indices, and speeds of sound, have been meticulously studied. These properties are essential for understanding the behavior of these compounds in various environments and for their application in different fields of science (A. Arce & A. Soto, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of brominated butanes, are critical for their application in synthesis. Studies on the synthesis and characterization of cyclic liquid crystalline oligomers based on related structures offer valuable insights into the chemical behavior and potential applications of "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" (V. Percec et al., 1992).
Wissenschaftliche Forschungsanwendungen
Physical and Excess Properties
- Ternary Mixtures : "Butane, 1-bromo-4-(1,1-dimethylethoxy)-" (BTBE) was studied in ternary mixtures with methanol, ethanol, and water. The research focused on the experimental measurements of densities, refractive indices, and speeds of sound at 298.15 K within homogeneous zones. This study is significant for understanding the physical and excess properties of such mixtures (Arce & Soto, 2005).
Chemical Synthesis and Reactions
- Ionic Liquid Synthesis : The efficiency of an ionic liquid, specifically 3,3-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide, was demonstrated in the synthesis of bis coumarinyl methanes, highlighting its utility in organic synthesis (Nikpassand, Fekri, & Sahrapeima, 2017).
Vapor-Liquid Equilibria
- Isobaric VLE Data : Studies on isobaric vapor-liquid equilibrium (VLE) data of BTBE with methanol or ethanol and water provide crucial insights for chemical engineering processes, particularly in distillation and separation techniques (Arce, Martínez-Ageitos, & Soto, 2007).
X-ray Crystallography
- Crystal Structure Analysis : The crystal structure of 1,4-Bis(p-bromophenoxy) butane was determined through single-crystal X-ray analysis, contributing to the understanding of molecular conformations and structural chemistry (Ishikawa et al., 1971).
Free-Radical Reactions
- Alkanethiols Addition : The free-radical addition of alkanethiols to acyclic olefins, including butane-1-thiol and 1,1-dimethylethane-1-thiol, was investigated, which is pivotal for understanding radical chemistry and synthesis routes (Grattan, Locke, & Wallis, 1974).
Eigenschaften
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxy]butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZDZQYIUIECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348543 |
Source


|
| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(tert-butoxy)butane | |
CAS RN |
69775-78-6 |
Source


|
| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

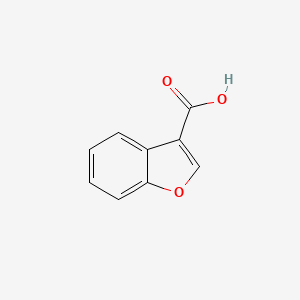
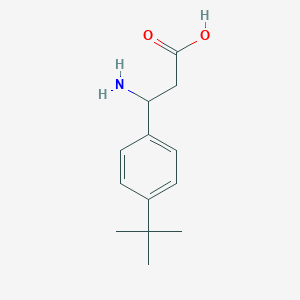
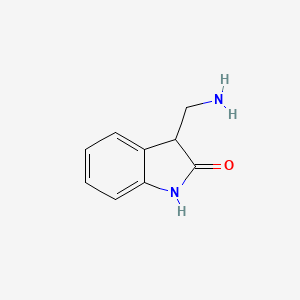

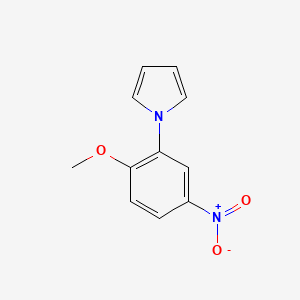
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
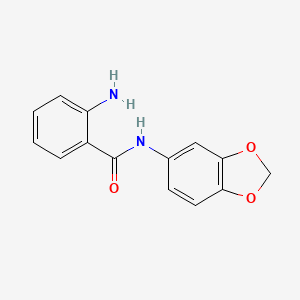
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

